N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O7S/c1-19-12-29(38-37-19)36-30(40)17-47-33-35-24-15-28-27(45-18-46-28)14-23(24)32(42)39(33)16-21-4-7-22(8-5-21)31(41)34-11-10-20-6-9-25(43-2)26(13-20)44-3/h4-9,12-15H,10-11,16-18H2,1-3H3,(H,34,41)(H2,36,37,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVZHHGYGNOMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 468.57 g/mol. The structure includes a pyrazole moiety and a quinazoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O5S |
| Molecular Weight | 468.57 g/mol |
| CAS Number | 897463-01-3 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research has demonstrated that quinazoline derivatives also possess antitumor activities by targeting specific kinase pathways involved in cancer progression .
Antimicrobial Properties
Compounds containing the pyrazole nucleus have exhibited antimicrobial activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. Studies suggest that the incorporation of thioether groups enhances the antimicrobial efficacy of these compounds .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) is a notable property, as it can enhance cholinergic transmission in the brain . Virtual screening techniques have identified potential interactions with AChE, indicating that this compound may also serve as a lead for neuroprotective drug development .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated various pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .
- Antimicrobial Activity : In another investigation, synthesized pyrazole compounds were tested against common bacterial strains (e.g., Escherichia coli, Staphylococcus aureus). The findings revealed moderate to high antimicrobial activity, with some compounds outperforming traditional antibiotics .
- Neuroprotective Studies : Research focused on the neuroprotective effects of quinazoline derivatives showed promising results in reducing neuronal apoptosis in vitro. These findings support further exploration into their use for treating neurodegenerative conditions .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide exhibit significant anticancer properties. The quinazolinone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of quinazolinones can effectively target various cancer types, including breast and prostate cancers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the presence of thioether and quinazolinone functionalities may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests that this compound may also be effective in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone core followed by functionalization with various substituents. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used for characterization to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
A study conducted on a series of quinazolinone derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. The incorporation of a dimethoxyphenethyl group was found to significantly improve efficacy compared to other derivatives lacking this moiety .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
